Sik-IN-2

Description

Properties

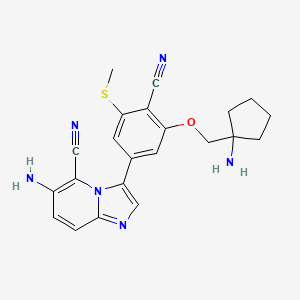

Molecular Formula |

C22H22N6OS |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

6-amino-3-[3-[(1-aminocyclopentyl)methoxy]-4-cyano-5-methylsulfanylphenyl]imidazo[1,2-a]pyridine-5-carbonitrile |

InChI |

InChI=1S/C22H22N6OS/c1-30-20-9-14(18-12-27-21-5-4-16(25)17(11-24)28(18)21)8-19(15(20)10-23)29-13-22(26)6-2-3-7-22/h4-5,8-9,12H,2-3,6-7,13,25-26H2,1H3 |

InChI Key |

KDPXVKRYHKSBPY-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=CC(=C1C#N)OCC2(CCCC2)N)C3=CN=C4N3C(=C(C=C4)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

The Core Downstream Signaling Pathways of Sik-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salt-inducible kinases (SIKs) are a family of serine/threonine kinases, comprising three isoforms (SIK1, SIK2, and SIK3), that have emerged as critical regulators of various physiological and pathophysiological processes. Their role in modulating inflammatory responses, metabolism, and oncogenesis has positioned them as attractive therapeutic targets.[1] Sik-IN-2 is a potent pan-SIK inhibitor that demonstrates significant activity against all three isoforms.[2][3] This technical guide provides an in-depth exploration of the core downstream signaling pathways modulated by this compound, with a focus on the molecular mechanisms, quantitative data, and key experimental methodologies for researchers in drug discovery and development.

Data Presentation: Comparative Inhibitory Activity of SIK Inhibitors

The efficacy of this compound and other notable SIK inhibitors is summarized below, with IC50 values indicating the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. This data is crucial for selecting the appropriate tool compound for in vitro and in vivo studies, depending on the desired isoform selectivity.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Isoform Selectivity | Reference(s) |

| This compound | 0.1 | 0.2 | 0.4 | Pan-SIK | [2][3] |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | Pan-SIK | [4][5][6] |

| ARN-3236 | 21.63 | < 1 | 6.63 | SIK2-selective | [7][8][9] |

| SIK2-IN-4 | 143 | 76 | >10,000 | SIK1/2-selective | [10] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | Pan-SIK |

Core Signaling Pathway: The SIK-CRTC-CREB Axis

The most well-characterized downstream signaling pathway of SIKs involves the regulation of the CREB-regulated transcription coactivators (CRTCs).[11] In a basal state, SIKs phosphorylate CRTCs at multiple conserved serine residues. This phosphorylation event promotes the binding of 14-3-3 chaperone proteins, which sequesters CRTCs in the cytoplasm, thereby preventing their nuclear translocation and co-activation of cAMP-response element-binding protein (CREB).[12]

Inhibition of SIKs by molecules such as this compound disrupts this phosphorylation-dependent sequestration.[11] The subsequent dephosphorylation of CRTCs leads to their dissociation from 14-3-3 proteins and accumulation in the nucleus.[12] Once in the nucleus, CRTCs associate with CREB to enhance the transcription of CREB target genes.[12] This pathway is pivotal in modulating the expression of genes involved in inflammation and metabolism. For example, in macrophages, the inhibition of SIKs leads to increased production of the anti-inflammatory cytokine IL-10 through this mechanism.[11]

Other Implicated Downstream Pathways

While the SIK-CRTC-CREB axis is a primary target, evidence suggests that SIK2 inhibition can also impact other critical signaling networks.

-

PI3K/Akt/mTOR Pathway: In some cancer models, SIK2 has been shown to influence the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.[1] Inhibition of SIK2 can lead to decreased phosphorylation of Akt, thereby attenuating downstream signaling.[13][14]

-

Hippo-YAP Pathway: The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is often implicated in cancer. SIK2 has been shown to interact with and regulate the activity of YAP, a key transcriptional co-activator in this pathway.[1]

-

LKB1-HDAC Axis: SIKs are downstream targets of the tumor suppressor kinase LKB1. SIKs can phosphorylate and regulate the activity of class IIa histone deacetylases (HDACs), which play a role in epigenetic regulation and gene expression.[1]

Experimental Protocols

Immunofluorescence Microscopy for CRTC3 Nuclear Translocation

This protocol outlines a method to visualize and quantify the nuclear translocation of CRTC3 upon treatment with a SIK inhibitor.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) onto glass coverslips in a 24-well plate and culture overnight.

-

Inhibitor Treatment: Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

-

Fixation: Aspirate the media and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against CRTC3 diluted in the blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBST and incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488) diluted in the blocking buffer for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash three times with PBST and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity can be quantified using image analysis software (e.g., ImageJ) to determine the ratio of nuclear to cytoplasmic CRTC3.

Western Blotting for Phosphorylated CRTC3

This protocol is for the detection of changes in the phosphorylation state of CRTC3 following SIK inhibitor treatment.

Detailed Methodology:

-

Cell Lysis: Culture and treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: Separate the protein samples on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[15][16]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CRTC3 (e.g., phospho-CRTC3 Ser329) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[11][17]

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody against total CRTC3 to normalize for protein loading.

AlphaLISA for Cytokine Quantification

This protocol describes a high-throughput method to quantify the secretion of cytokines, such as IL-10 and TNF-α, from cell culture supernatants after treatment with a SIK inhibitor.

Detailed Methodology:

-

Sample Collection: Culture cells (e.g., primary human macrophages) and treat with various concentrations of this compound in the presence or absence of a stimulus (e.g., LPS) for a specified time (e.g., 3-24 hours).[11] Collect the cell culture supernatants.

-

Standard Curve Preparation: Prepare a serial dilution of the recombinant cytokine standard in the same cell culture medium used for the experiment.

-

Assay Procedure (as per manufacturer's instructions):

-

Add a small volume (typically 5 µL) of the standards and samples to a 384-well microplate.[18]

-

Add a mixture of anti-cytokine Acceptor beads and biotinylated anti-cytokine antibody to each well.[18]

-

Incubate for a specified time (e.g., 60 minutes) at room temperature.[18]

-

Add Streptavidin-coated Donor beads to each well.[18]

-

Incubate for a further specified time (e.g., 30-60 minutes) at room temperature in the dark.[18]

-

-

Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.

-

Data Analysis: Generate a standard curve by plotting the AlphaLISA signal against the concentration of the recombinant cytokine. Use this curve to interpolate the concentration of the cytokine in the experimental samples.

Conclusion

This compound is a powerful tool for interrogating the downstream signaling pathways regulated by the salt-inducible kinases. Its primary mechanism of action involves the de-repression of the CRTC-CREB transcriptional program, leading to significant changes in gene expression, particularly in immune cells. The experimental protocols provided herein offer a robust framework for researchers to investigate the cellular and molecular consequences of SIK inhibition. A thorough understanding of these pathways is essential for the continued development of SIK inhibitors as potential therapeutics for inflammatory diseases and cancer.

References

- 1. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. The Selective SIK2 Inhibitor ARN-3236 Produces Strong Antidepressant-Like Efficacy in Mice via the Hippocampal CRTC1-CREB-BDNF Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. axonmedchem.com [axonmedchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pnas.org [pnas.org]

- 12. Phosphorylation of CRTC3 by the salt-inducible kinases controls the interconversion of classically activated and regulatory macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A novel compound ARN-3236 inhibits Salt Inducible Kinase 2 and sensitizes ovarian cancer cell lines and xenografts to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. Identification of highly selective SIK1/2 inhibitors that modulate innate immune activation and suppress intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to Sik-IN-2 and its Role in CREB-Regulated Transcription

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent Salt-Inducible Kinase (SIK) inhibitor, Sik-IN-2, and its mechanism of action in modulating the activity of the cAMP Response Element-Binding Protein (CREB), a critical transcription factor involved in numerous physiological and pathological processes. This document details the underlying signaling pathways, presents quantitative data on SIK inhibitors, and provides detailed protocols for key experiments essential for studying this regulatory axis.

Introduction: The SIK-CREB Signaling Axis

Salt-Inducible Kinases (SIKs) are a family of serine/threonine kinases, comprising SIK1, SIK2, and SIK3, that belong to the AMP-activated protein kinase (AMPK) family.[1][2] These kinases are crucial regulators of various physiological processes, including metabolic homeostasis, inflammation, and cell cycle control.[3][4][5] A primary and well-characterized role of SIKs is the negative regulation of gene transcription mediated by the transcription factor CREB.[3][6]

CREB activation is pivotal for the transcription of genes containing cAMP Response Elements (CREs) in their promoters. This activation is tightly controlled by a family of co-activators known as CREB-Regulated Transcription Coactivators (CRTCs).[6][7] In a basal state, SIKs phosphorylate CRTCs, leading to their association with 14-3-3 proteins and subsequent sequestration in the cytoplasm.[6][8][9] This prevents CRTCs from translocating to the nucleus, thereby keeping CREB-mediated transcription in a repressed state.

Inhibition of SIK activity, either through upstream signaling events like PKA activation or via small molecule inhibitors, is a key step in activating this pathway.[8][9] SIK inhibition prevents the phosphorylation of CRTCs, allowing them to be dephosphorylated, translocate to the nucleus, and bind to CREB. This CRTC-CREB complex then recruits transcriptional machinery to drive the expression of target genes.[8][9][10]

This compound: A Potent Pan-SIK Inhibitor

This compound (also referred to as Compound 45) is a highly potent, small-molecule inhibitor of the SIK family.[11][12] Its ability to effectively inhibit all three SIK isoforms at nanomolar concentrations makes it a valuable chemical probe for elucidating the biological functions of SIKs and for exploring their therapeutic potential. Dysregulation of SIKs has been implicated in various diseases, including cancer, metabolic disorders, and inflammatory conditions, making them attractive targets for drug development.[1][4][13]

The primary mechanism of action for SIK inhibitors like this compound is binding to the ATP-binding pocket of the kinase, which blocks the enzyme's ability to phosphorylate its substrates.[4] By inhibiting SIKs, this compound effectively disinhibits CRTCs, leading to the activation of CREB-dependent transcription. This has significant downstream consequences, such as modulating cytokine production in immune cells. For example, this compound has been shown to inhibit the release of the pro-inflammatory cytokine TNFα and stimulate the release of the anti-inflammatory cytokine IL-10 in human macrophages.[11]

Mechanism of Action: this compound and CREB Activation

The regulatory relationship between SIKs and CREB is a critical control point for cellular function. The diagram below illustrates this signaling pathway and the intervention point for this compound.

Caption: SIK-CREB signaling pathway and the inhibitory action of this compound.

Quantitative Data: Potency of SIK Inhibitors

The potency of this compound and other commonly used SIK inhibitors is summarized below. This data is crucial for selecting appropriate compounds and concentrations for in vitro and in vivo studies.

| Compound | Target | IC50 / EC50 | Notes | Reference(s) |

| This compound | SIK1 | IC50: 0.1 nM | Pan-SIK inhibitor. | [11][12] |

| SIK2 | IC50: 0.2 nM | [11][12] | ||

| SIK3 | IC50: 0.4 nM | [11][12] | ||

| TNFα release | IC50: 0.5 nM | In human macrophages. | [11] | |

| IL-10 release | EC50: 2 nM | In LPS-stimulated human macrophages. | [11] | |

| HG-9-91-01 | SIK1 | IC50: 0.92 nM | Potent and selective pan-SIK inhibitor. | [14][15] |

| SIK2 | IC50: 6.6 nM | [14][15] | ||

| SIK3 | IC50: 9.6 nM | [14][15] | ||

| YKL-05-099 | SIK1 | IC50: ~10 nM | Improved pharmacokinetic properties over HG-9-91-01. | [16] |

| SIK2 | IC50: 40 nM | [17] | ||

| SIK3 | IC50: ~30 nM | [16] | ||

| ARN-3236 | SIK1 | IC50: 21.63 nM | Selective SIK2 inhibitor. | [15][17] |

| SIK2 | IC50: <1 nM | [15][17] | ||

| SIK3 | IC50: 6.63 nM | [15][17] | ||

| GLPG3312 | SIK1 | IC50: 2.0 nM | Orally active pan-SIK inhibitor. | [14][17] |

| SIK2 | IC50: 0.7 nM | [14][17] | ||

| SIK3 | IC50: 0.6 nM | [14][17] |

IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.

Key Experimental Protocols for Studying the SIK-CREB Axis

To effectively investigate the impact of this compound on CREB-regulated transcription, a combination of functional reporter assays, protein analysis, and gene expression analysis is required.

CREB Luciferase Reporter Assay

This assay directly measures the transcriptional activity of CREB in living cells. It utilizes a reporter vector where the luciferase gene is under the control of multiple cAMP Response Elements (CREs).[18][19] Inhibition of SIKs by this compound is expected to increase CREB activity, leading to a quantifiable increase in luciferase expression.

Caption: Experimental workflow for a CREB luciferase dual-reporter assay.

Detailed Protocol:

-

Cell Culture and Transfection:

-

Plate cells (e.g., HEK293T) in a 96-well white, clear-bottom plate at a density appropriate to reach ~80% confluency at the time of transfection.

-

Co-transfect cells with a CRE-driven firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., pRL-TK) using a suitable transfection reagent.[18][19] The Renilla plasmid serves as an internal control to normalize for transfection efficiency and cell number.

-

-

Compound Treatment:

-

Approximately 24 hours post-transfection, remove the media and replace it with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO).

-

A positive control, such as Forskolin (an adenylyl cyclase activator), can be used to directly stimulate CREB activity.

-

Incubate cells for a predetermined period (e.g., 6-24 hours).

-

-

Lysis and Luminescence Measurement:

-

Remove media and lyse the cells using a passive lysis buffer.

-

Using a dual-luciferase reporter assay system, first add the firefly luciferase substrate and measure the luminescence on a plate reader.

-

Next, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the Renilla luminescence.[19]

-

-

Data Analysis:

-

For each well, calculate the ratio of firefly luminescence to Renilla luminescence to obtain a normalized reading.

-

Determine the fold induction of CREB activity by comparing the normalized readings of this compound-treated wells to the vehicle-treated control wells.[19]

-

Western Blot for Phospho-CREB (Ser133)

Phosphorylation of CREB at the Serine-133 residue is a hallmark of its activation.[20][21] Western blotting allows for the direct detection and semi-quantification of phosphorylated CREB (pCREB) relative to total CREB levels. An increase in the pCREB/total CREB ratio upon treatment with this compound would provide biochemical evidence of CREB pathway activation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Protein Extraction:

-

Aspirate the media and rinse the cells with ice-cold PBS.

-

Lyse the cells directly on the plate with 200 µL of hot (100°C) SDS sample buffer containing phosphatase and protease inhibitors.[22]

-

Scrape the cell lysate, transfer to a microfuge tube, and boil for 5-10 minutes to denature proteins and inactivate enzymes.[22]

-

-

SDS-PAGE and Electrotransfer:

-

Determine the protein concentration of the lysates.

-

Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-polyacrylamide gel (e.g., 10%).[22]

-

Perform electrophoresis to separate proteins by size. The expected molecular weight for CREB is ~43 kDa.[20]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 4% BSA or 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[22]

-

Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) overnight at 4°C.[21][22]

-

Wash the membrane multiple times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[22]

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB, or a housekeeping protein like GAPDH.

-

Quantify band intensities using densitometry software and calculate the ratio of pCREB to total CREB.

-

Quantitative RT-PCR (qPCR) for CREB Target Gene Expression

The ultimate functional output of CREB activation is the transcription of its target genes. qPCR can be used to measure changes in the mRNA levels of known CREB-responsive genes (e.g., NR4A2, FOS, BDNF) following treatment with this compound.

Caption: General workflow for qPCR analysis of CREB target gene expression.

Detailed Protocol:

-

Cell Treatment and RNA Isolation:

-

Culture and treat cells with this compound as described for the Western blot protocol. The treatment duration may be longer (e.g., 4-24 hours) to allow for mRNA accumulation.

-

Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a Trizol-based method. Ensure RNA quality and integrity are high.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from an equal amount of RNA (e.g., 1 µg) from each sample using a reverse transcription kit with oligo(dT) and/or random primers.

-

-

qPCR Reaction Setup:

-

qPCR Run and Data Analysis:

-

Run the reaction on a real-time PCR instrument using a standard thermal cycling program.[23]

-

The instrument will record the fluorescence intensity at each cycle, generating amplification plots. The cycle at which the fluorescence crosses a set threshold is the Ct (cycle threshold) value.

-

Calculate the relative expression of target genes using the ΔΔCt method. This involves normalizing the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt) and then comparing the ΔCt of the treated sample to the control sample (ΔΔCt). The fold change is typically calculated as 2-ΔΔCt.

-

Conclusion

This compound is a powerful pharmacological tool for studying the roles of Salt-Inducible Kinases in cellular signaling. Its ability to potently inhibit SIKs provides a direct method for activating CRTC-dependent CREB transcription. The experimental protocols outlined in this guide—luciferase reporter assays, pCREB Western blotting, and target gene qPCR—provide a robust framework for researchers to investigate the SIK-CREB axis and explore the therapeutic potential of SIK inhibition in various disease contexts. Careful experimental design and data interpretation are paramount for advancing our understanding of this critical signaling pathway.

References

- 1. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are SIK2 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Deficiency of salt‐inducible kinase 2 (SIK2) promotes immune injury by inhibiting the maturation of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Drosophila Salt-inducible Kinase (SIK) Regulates Starvation Resistance through cAMP-response Element-binding Protein (CREB)-regulated Transcription Coactivator (CRTC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salt inducible kinases: physiology, regulation by cAMP, and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Understanding the roles of salt-inducible kinases in cardiometabolic disease [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 14. selleckchem.com [selleckchem.com]

- 15. SIK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 16. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. researchgate.net [researchgate.net]

- 21. Cyclic adenosine monophosphate-responsive element-binding protein activation predicts an unfavorable prognosis in patients with hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. gladstone.org [gladstone.org]

- 23. pubcompare.ai [pubcompare.ai]

- 24. bioradiations.com [bioradiations.com]

An In-Depth Technical Guide to the Role of Salt-Inducible Kinase (SIK) Inhibitors in Modulating CRTC Activity

Executive Summary

Salt-Inducible Kinases (SIKs), comprising isoforms SIK1, SIK2, and SIK3, are key serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1][2] They are critical regulators of various physiological processes, including metabolism, immune response, and development, primarily through their control of gene expression.[1][3] A primary mechanism of SIK-mediated regulation is the phosphorylation and subsequent inactivation of the CREB-Regulated Transcription Coactivator (CRTC) family of proteins.[1][4] Small molecule inhibitors of SIKs, such as HG-9-91-01, have emerged as powerful tools for dissecting this signaling pathway and as potential therapeutic agents.[3][5] This guide provides a detailed overview of the SIK-CRTC signaling axis, the mechanism by which SIK inhibitors modulate CRTC activity, quantitative data on prototypic inhibitors, and detailed protocols for key validation experiments.

The SIK-CRTC Signaling Pathway

The SIK-CRTC pathway is a crucial signaling cascade that translates extracellular signals into changes in gene expression. The central function of SIKs within this pathway is to act as a molecular brake on the transcriptional co-activator activity of CRTCs.

2.1 Basal State: CRTC Inactivation by SIKs

In the basal or unstimulated state, SIKs are constitutively active and phosphorylate CRTC proteins (CRTC1, CRTC2, and CRTC3) at conserved serine residues.[4][6] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins.[1] The binding of 14-3-3 proteins sequesters CRTCs in the cytoplasm, preventing their translocation into the nucleus and thereby inhibiting their co-activator function.[7][8]

2.2 Pathway Activation: SIK Inhibition and CRTC Activation

Various upstream signals, such as those that elevate intracellular cyclic AMP (cAMP), can lead to the inhibition of SIK activity.[7] This inhibition allows phosphatases, like calcineurin, to dephosphorylate CRTCs.[1] Once dephosphorylated, CRTCs dissociate from 14-3-3 proteins and translocate into the nucleus.[7] Inside the nucleus, CRTCs bind to the bZIP domain of CREB (cAMP Response Element-Binding protein) and other transcription factors.[8] This interaction potently drives the transcription of genes containing cAMP Response Elements (CREs) in their promoters.[4][6]

2.3 Role of SIK Inhibitors

Small molecule SIK inhibitors, such as HG-9-91-01, are ATP-competitive inhibitors that directly block the catalytic activity of SIK isoforms.[5][9] By inhibiting SIKs, these compounds mimic the natural de-repression of the pathway. This leads to the dephosphorylation and nuclear accumulation of CRTCs, resulting in robust activation of CREB-dependent gene transcription.[4][5]

Quantitative Data: Potency and Selectivity of SIK Inhibitors

The efficacy of a SIK inhibitor is determined by its potency against the SIK isoforms and its selectivity over other kinases. HG-9-91-01 is a potent pan-SIK inhibitor, meaning it inhibits all three isoforms with high affinity. The table below summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) for HG-9-91-01 and other commonly used SIK inhibitors.

| Inhibitor | SIK1 IC₅₀ (nM) | SIK2 IC₅₀ (nM) | SIK3 IC₅₀ (nM) | Reference(s) |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [5][9][10][11][12] |

| YKL-05-099 | ~10 | ~40 | ~30 | [9][13][14] |

| ARN-3236 | 21.63 | <1 | 6.63 | [9][13][15] |

| GLPG3312 | 2.0 | 0.7 | 0.6 | [9][15][16] |

| GLPG3970 | 282.8 | 7.8 | 3.8 | [9][15] |

Data compiled from biochemical/cell-free kinase assays.

Key Experimental Protocols

Validating the effect of a SIK inhibitor on CRTC activity involves a series of in vitro and cell-based assays. The following sections provide detailed methodologies for these key experiments.

In Vitro SIK Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified SIK isoform.

Objective: To determine the IC₅₀ value of a SIK inhibitor against a specific SIK isoform.

Principle: A recombinant SIK enzyme is incubated with a substrate peptide (e.g., AMARA peptide), ATP (often radiolabeled ³²P-ATP or ³³P-ATP), and varying concentrations of the inhibitor.[15][16] The amount of phosphorylated substrate is then quantified, reflecting the kinase activity.

Methodology:

-

Reagent Preparation:

-

Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

Dilute recombinant human SIK1, SIK2, or SIK3 enzyme in kinase buffer.

-

Prepare a solution of substrate peptide (e.g., AMARA peptide) in kinase buffer.

-

Prepare ATP solution (e.g., 10 µM cold ATP with spiked [γ-³³P]ATP) in kinase buffer.

-

Perform a serial dilution of the SIK inhibitor (e.g., HG-9-91-01) in DMSO, followed by a final dilution in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 5 µL of the diluted SIK inhibitor.

-

Add 20 µL of the SIK enzyme/substrate peptide mixture to each well.

-

Incubate for 20 minutes at room temperature to allow inhibitor binding.

-

Initiate the kinase reaction by adding 25 µL of the ATP solution.

-

Incubate for 60 minutes at 30°C.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 50 µL of 0.5% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter plate.

-

Wash the plate multiple times with 0.5% phosphoric acid to remove unincorporated ATP.

-

Dry the plate and add scintillation fluid to each well.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

References

- 1. The multiple roles of salt-inducible kinases in regulating physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deficiency of salt‐inducible kinase 2 (SIK2) promotes immune injury by inhibiting the maturation of lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salt-inducible kinases (SIKs) in cancer: mechanisms of action and therapeutic prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are SIK inhibitors and how do they work? [synapse.patsnap.com]

- 5. apexbt.com [apexbt.com]

- 6. Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salt-inducible Kinase 2 Regulates Mitotic Progression and Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. HG-9-91-01 | SIK | TargetMol [targetmol.com]

- 12. axonmedchem.com [axonmedchem.com]

- 13. abmole.com [abmole.com]

- 14. YKL-05-099 | SIK | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: Cellular Functions Regulated by Sik-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sik-IN-2, also identified as Compound 45, is a potent, small-molecule pan-inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3. These serine/threonine kinases are members of the AMP-activated protein kinase (AMPK) family and have emerged as critical regulators of various physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the known cellular functions regulated by this compound, with a focus on its mechanism of action, relevant signaling pathways, and detailed experimental methodologies. The information presented herein is intended to support further research and drug development efforts targeting the SIK signaling cascade.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory potency of this compound against the three SIK isoforms and its functional effects on cytokine production in human macrophages have been quantified. The following table summarizes the key in vitro efficacy data for this compound.

| Target | Parameter | Value (nM) | Cell System |

| SIK1 | IC₅₀ | 0.1 | Biochemical Assay |

| SIK2 | IC₅₀ | 0.2 | Biochemical Assay |

| SIK3 | IC₅₀ | 0.4 | Biochemical Assay |

| TNFα Release | IC₅₀ | 0.5 | Human Macrophages |

| LPS-induced IL-10 Release | EC₅₀ | 2 | Human Macrophages |

Core Cellular Function: Modulation of Inflammatory Responses

The primary and most well-characterized cellular function of this compound is the modulation of the inflammatory response in myeloid cells, particularly macrophages. By inhibiting SIKs, this compound can reprogram macrophage polarization, shifting them from a pro-inflammatory to an anti-inflammatory and pro-resolving phenotype. This is achieved by regulating the production of key cytokines.

Specifically, this compound has been shown to:

-

Inhibit the release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNFα) in human macrophages with high potency.[1][2]

-

Stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in human macrophages upon stimulation with lipopolysaccharide (LPS).[1][2]

This dual activity of suppressing pro-inflammatory mediators while promoting anti-inflammatory ones makes SIK inhibition by compounds like this compound a promising therapeutic strategy for inflammatory and autoimmune diseases.

Signaling Pathways Regulated by this compound

The mechanism of action of this compound in regulating cytokine production in macrophages is primarily through the modulation of the CREB (cAMP response element-binding protein) signaling pathway . SIKs are key negative regulators of CREB-mediated transcription.

Here is a diagrammatic representation of the signaling pathway affected by this compound:

Caption: this compound inhibits SIK, leading to CRTC3 dephosphorylation and nuclear translocation, which modulates CREB-mediated transcription of IL-10 and TNFα.

Pathway Description: In the presence of an inflammatory stimulus like LPS, Toll-like receptor 4 (TLR4) signaling is activated. Downstream of this, SIKs phosphorylate the CREB-regulated transcription coactivator 3 (CRTC3). This phosphorylation event leads to the binding of CRTC3 to 14-3-3 proteins, sequestering it in the cytoplasm and thereby preventing it from co-activating CREB in the nucleus.

This compound inhibits the kinase activity of SIKs. This inhibition prevents the phosphorylation of CRTC3, allowing it to be dephosphorylated. The dephosphorylated CRTC3 then translocates to the nucleus, where it binds to CREB. The CRTC3/CREB complex then binds to cAMP response elements (CREs) in the promoter regions of target genes, leading to an increase in the transcription of the anti-inflammatory cytokine IL-10. The repression of TNFα transcription is an indirect consequence of this pathway, potentially involving other CREB-regulated factors or crosstalk with other signaling pathways like NF-κB.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

In Vitro SIK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against SIK1, SIK2, and SIK3.

Materials:

-

Recombinant human SIK1, SIK2, and SIK3 enzymes

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., a fluorescently labeled peptide with a SIK recognition motif)

-

This compound (dissolved in DMSO)

-

Microplate reader capable of detecting fluorescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a microplate, add the recombinant SIK enzyme, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

-

Initiate the kinase reaction by adding a solution of ATP to a final concentration within the linear range of the assay.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence of the phosphorylated substrate using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Human Macrophage Culture and Cytokine Release Assay

Objective: To measure the effect of this compound on TNFα and IL-10 production in human macrophages.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Macrophage colony-stimulating factor (M-CSF)

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in DMSO)

-

Human TNFα and IL-10 ELISA kits

-

Cell culture plates

Procedure:

-

Macrophage Differentiation:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate the PBMCs in cell culture plates and allow monocytes to adhere for 2-4 hours.

-

Wash away non-adherent cells.

-

Culture the adherent monocytes in RPMI-1640 medium containing M-CSF (e.g., 50 ng/mL) for 6-7 days to differentiate them into macrophages. Replace the medium every 2-3 days.

-

-

This compound Treatment and LPS Stimulation:

-

On day 7, replace the medium with fresh RPMI-1640 containing various concentrations of this compound or DMSO (vehicle control). Pre-incubate for 1-2 hours.

-

Stimulate the macrophages with LPS (e.g., 10 ng/mL) for a specified time (e.g., 4 hours for TNFα, 24 hours for IL-10).

-

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Measure the concentrations of TNFα and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

For TNFα inhibition, calculate the percentage of inhibition at each this compound concentration relative to the LPS-stimulated vehicle control and determine the IC₅₀.

-

For IL-10 stimulation, plot the IL-10 concentration against the this compound concentration and determine the EC₅₀, the concentration at which 50% of the maximal stimulation is achieved.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the effect of this compound on macrophage cytokine production.

Caption: Workflow for assessing this compound's effect on macrophage cytokine production.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the cellular functions of the SIK kinase family. Its primary established role is in the regulation of macrophage-mediated inflammation, where it demonstrates a desirable therapeutic profile by inhibiting pro-inflammatory TNFα and promoting anti-inflammatory IL-10. The underlying mechanism involves the canonical SIK-CRTC-CREB signaling axis.

Future research should aim to:

-

Explore the in vivo efficacy of this compound in animal models of inflammatory diseases.

-

Investigate the potential role of this compound in other cellular processes where SIKs are implicated, such as metabolism, oncology, and neurology.

-

Conduct comprehensive profiling to identify potential off-target effects and further characterize its safety profile for any translational applications.

The detailed information and protocols provided in this guide are intended to facilitate these future investigations and contribute to a deeper understanding of the therapeutic potential of SIK inhibition.

References

Methodological & Application

Application of SIK-IN-2 in a CRISPR Screen: Unveiling Synthetic Lethality and Drug Resistance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Salt-Inducible Kinase (SIK) family, comprising SIK1, SIK2, and SIK3, are crucial serine/threonine kinases that have emerged as significant regulators in a variety of physiological processes.[1] Dysregulation of SIKs has been implicated in the progression of various cancers by influencing cellular proliferation, metabolic reprogramming, and therapeutic resistance.[1] Small molecule inhibitors targeting the SIK family, such as Sik-IN-2 and its analogs YKL-05-099 and HG-9-91-01, present a promising avenue for therapeutic intervention.[2][3]

CRISPR-Cas9 technology has revolutionized functional genomic screening, providing a powerful tool to systematically interrogate gene function on a genome-wide scale.[4] The application of SIK inhibitors in conjunction with CRISPR screens enables the identification of synthetic lethal interactions, where the simultaneous inhibition of a SIK and the knockout of another gene leads to cell death. This approach is invaluable for discovering novel drug targets, understanding mechanisms of drug resistance, and identifying patient populations who are most likely to respond to SIK inhibitor therapy.

A key signaling pathway regulated by SIKs is the LKB1-AMPK-SIK axis, which in turn controls the activity of transcriptional co-activators such as CREB-regulated transcription coactivators (CRTCs).[5] Inhibition of SIKs leads to the dephosphorylation and nuclear translocation of CRTCs, promoting the expression of CREB target genes. This application note will detail a protocol for a CRISPR-based screen to identify genes that, when knocked out, synergize with the SIK inhibitor this compound to suppress cancer cell growth.

Signaling Pathway and Experimental Logic

The experimental workflow is designed to identify genes whose knockout sensitizes cancer cells to this compound. This is achieved by performing a genome-wide CRISPR knockout screen in a cancer cell line in the presence and absence of the SIK inhibitor. Genes that are depleted in the this compound treated population compared to the control population are considered synthetic lethal partners of SIK inhibition.

Caption: SIK2 signaling pathway and point of intervention for this compound.

Experimental Workflow

The overall workflow for the CRISPR screen is depicted below. It involves library transduction, selection, treatment with this compound, and finally, genomic DNA extraction and sequencing to identify depleted sgRNAs.

Caption: Workflow for a pooled CRISPR knockout screen with this compound.

Quantitative Data Summary

The following tables summarize hypothetical but representative data from a CRISPR screen designed to identify synthetic lethal partners of this compound.

Table 1: this compound Analog IC50 Values

| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 |

| YKL-05-099 | ~10 | 40 | ~30 |

| This compound | 15 | 50 | 25 |

Data for HG-9-91-01 and YKL-05-099 are from published sources.[2][6][7] this compound values are representative.

Table 2: Top Gene Hits from CRISPR Screen with this compound (100 nM)

| Gene | sgRNA Log2 Fold Change (this compound vs. DMSO) | p-value | Biological Process |

| GENE-X | -3.5 | 1.2e-8 | DNA Damage Repair |

| GENE-Y | -3.1 | 5.6e-8 | Cell Cycle Checkpoint |

| GENE-Z | -2.8 | 9.1e-7 | Metabolic Regulation |

| POLQ | -2.5 | 2.4e-6 | DNA Repair |

| ATR | -2.2 | 8.9e-6 | DNA Damage Response |

This is a hypothetical table representing expected results from a successful screen.

Experimental Protocols

Protocol 1: Cell Line Preparation and Lentiviral Transduction

-

Cell Line Maintenance: Culture A549 (or another suitable cancer cell line) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C and 5% CO2.

-

Cas9 Expression: Generate a stable Cas9-expressing cell line by transducing the cells with a lentiviral vector carrying the Cas9 gene (e.g., lentiCas9-Blast). Select for stable integrants using the appropriate antibiotic (e.g., blasticidin).

-

Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

-

Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, filter through a 0.45 µm filter, and store at -80°C.

-

Viral Titer Determination: Determine the viral titer to achieve a multiplicity of infection (MOI) of 0.3, ensuring that most cells receive a single sgRNA.

-

Transduction: Transduce the Cas9-expressing cancer cells with the sgRNA library lentivirus at an MOI of 0.3. Ensure a cell number that maintains a library coverage of at least 500 cells per sgRNA.

Protocol 2: CRISPR Screen with this compound

-

Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium. Maintain puromycin selection for 3-5 days until a control plate of non-transduced cells shows complete cell death.

-

Baseline Cell Collection (T0): After selection, harvest a representative population of cells to serve as the day 0 time point.

-

Cell Plating and Treatment: Plate the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with this compound at a pre-determined sub-lethal concentration (e.g., 100 nM).

-

Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary. Maintain a sufficient number of cells at each passage to preserve library complexity. Replenish the media with fresh DMSO or this compound at each passage.

-

Final Cell Harvest: At the end of the screen (e.g., day 14), harvest the cells from both the DMSO and this compound treated populations.

Protocol 3: Data Analysis

-

Genomic DNA Extraction: Extract genomic DNA from the T0 and final time point cell pellets using a commercial kit.

-

sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.

-

Next-Generation Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

-

Data Analysis: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.

-

Hit Identification: Identify genes whose corresponding sgRNAs are significantly depleted in the this compound treated population compared to the DMSO control population. These genes are considered candidate synthetic lethal partners.

Conclusion

The combination of SIK inhibitors and CRISPR screening provides a powerful platform for identifying novel therapeutic targets and understanding the mechanisms of action of these inhibitors. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers aiming to leverage this cutting-edge approach in their drug discovery and development efforts. The identification of synthetic lethal interactions with SIK inhibitors will pave the way for novel combination therapies and personalized medicine strategies in cancer treatment.

References

- 1. Roles of salt-inducible kinases in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

Application Note: Preparation of Sik-IN-2 Stock Solution with DMSO

Introduction

Salt-inducible kinases (SIKs) are members of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases, comprising three isoforms: SIK1, SIK2, and SIK3. These kinases are key regulators of various physiological processes, including metabolism, inflammation, and cell division. Dysregulation of SIK activity has been implicated in several diseases, making them a promising target for drug development. Sik-IN-2 is a potent pan-inhibitor of SIK isoforms, demonstrating inhibitory activity against SIK1, SIK2, and SIK3 at nanomolar concentrations.[1][2] Accurate and consistent preparation of this compound stock solutions is crucial for obtaining reliable and reproducible results in downstream biological assays. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below. This data is essential for accurate stock solution preparation and experimental design.

| Property | Value |

| IUPAC Name | N/A (Structure-based name is complex; refer to vendor) |

| Synonyms | Compound 45 |

| CAS Number | 3033846-20-4[1][2] |

| Molecular Formula | C₂₂H₂₂N₆OS[1][2] |

| Molecular Weight | 418.51 g/mol [1][2] |

| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |

| Reported IC₅₀ Values | SIK1: 0.1 nM, SIK2: 0.2 nM, SIK3: 0.4 nM[1][2] |

| Storage of Solid | Store at -20°C for long-term stability. |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

1. Materials and Equipment

-

This compound powder (ensure purity and refer to the Certificate of Analysis provided by the vendor)

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Sonicator (optional, water bath or probe)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

2. Safety Precautions

-

This compound is a potent bioactive compound. The toxicological properties have not been fully elucidated. Handle with care and use appropriate PPE.

-

DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin.[3] Avoid direct skin and eye contact. All handling should be performed inside a chemical fume hood.

3. Protocol for Preparing a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or final volumes.

-

Calculate the Required Mass:

-

Use the following formula to determine the mass of this compound needed:

-

Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

For a 10 mM stock in 1 mL:

-

Mass (mg) = 0.010 mol/L × 0.001 L × 418.51 g/mol × 1000 mg/g = 4.185 mg

-

-

-

Weighing the Compound:

-

Tare a sterile, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out 4.19 mg of this compound powder into the tared container. Record the exact mass.

-

-

Dissolving the Compound:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the container with the this compound powder. To prepare a 10 mM solution with 4.19 mg of powder, you would add exactly 1 mL of DMSO.

-

Secure the cap tightly on the tube or vial.

-

-

Ensuring Complete Solubilization:

-

Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles.

-

If the compound does not dissolve completely, sonicate the solution in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution, but check the compound's stability information first.

-

-

Storage and Handling:

-

Once fully dissolved, the stock solution is ready for use or storage.

-

For storage, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label each aliquot clearly with the compound name, concentration, date, and your initials.

-

Store the aliquots at -20°C or -80°C in a dark, dry place.

-

Diagrams

Caption: Workflow for preparing a 10 mM this compound stock solution.

Caption: Simplified SIK2 signaling pathway and point of inhibition.

References

Troubleshooting & Optimization

Technical Support Center: SIK2 Inhibitors in Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salt-Inducible Kinase 2 (SIK2) inhibitors in a cell culture setting.

A Note on "Sik-IN-2": Our comprehensive search of scientific literature and public databases did not yield specific information on a compound named "this compound." It is possible that this is an internal compound name, a novel agent not yet widely published, or a misnomer. The information provided below is for SIK2 inhibitors in general and references specific, publicly known inhibitors where data is available.

Frequently Asked Questions (FAQs)

Q1: What are SIK2 inhibitors and what is their general mechanism of action?

Salt-Inducible Kinase 2 (SIK2) is a member of the AMP-activated protein kinase (AMPK) family of serine/threonine kinases.[1] SIK2 is involved in various cellular processes, including metabolic regulation, cell cycle control, and inflammatory responses.[1][2] SIK2 inhibitors are small molecules that typically act by competing with ATP for the kinase's binding site, thereby blocking its catalytic activity.[3] This inhibition affects downstream signaling pathways by preventing the phosphorylation of SIK2 substrates.[1]

Q2: What are the major signaling pathways regulated by SIK2?

SIK2 is a key regulator of several signaling cascades, including:

-

CREB Signaling: SIK2 phosphorylates and inactivates CREB-regulated transcription co-activators (CRTCs), preventing their nuclear translocation and subsequent activation of CREB target genes.[1]

-

PI3K/Akt/mTOR Pathway: SIK2 has been shown to influence this critical survival and growth pathway.[1][2]

-

Hippo-YAP Pathway: SIK2 can modulate the activity of the transcriptional co-activator YAP.[1]

-

LKB1-HDAC Axis: SIK2 is a downstream target of LKB1 and can phosphorylate Class IIa histone deacetylases (HDACs), leading to their cytoplasmic retention.[1]

Q3: What are some commonly used SIK2 inhibitors and their potencies?

Several small molecule inhibitors targeting SIKs have been developed. It is important to note that many of these are pan-SIK inhibitors, meaning they inhibit SIK1, SIK2, and SIK3. The selectivity profile is a critical factor to consider for experimental design.

| Inhibitor | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) | Reference |

| HG-9-91-01 | 0.92 | 6.6 | 9.6 | [4][5] |

| ARN-3236 | 21.63 | <1 | 6.63 | [6] |

| YKL-05-099 | ~10 | 40 | ~30 | [7][8] |

| GLPG3312 | 5.8 | 2.3 | 1.0 | [9] |

Q4: How should I prepare and store SIK2 inhibitor stock solutions?

Most SIK2 inhibitors are soluble in DMSO.[4][10] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[11] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.

Troubleshooting Guide

This guide addresses common issues encountered when using SIK2 inhibitors in cell culture experiments.

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Inconsistent or no observable effect of the inhibitor | Compound Instability: The inhibitor may be degrading in the cell culture medium. | - Prepare fresh working solutions for each experiment.- Minimize exposure of the compound to light and elevated temperatures.- Assess compound stability in your specific cell culture medium over the time course of your experiment using methods like HPLC-MS.[12] |

| Incorrect Concentration: The concentration used may be too low to effectively inhibit SIK2 in your cell type. | - Perform a dose-response experiment to determine the optimal concentration (IC50) for your specific cell line and assay.[13] | |

| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to SIK2 inhibition. | - Confirm SIK2 expression in your cell line by Western blot or qPCR.- Consider using a different cell line or a combination of inhibitors targeting parallel pathways. | |

| Assay Readout Issues: The downstream target or phenotype being measured may not be sensitive to SIK2 inhibition in your experimental context. | - Confirm target engagement by assessing the phosphorylation status of a known SIK2 substrate (e.g., CRTC3, HDAC4/5).[14][15]- Use a positive control for your assay to ensure it is working correctly. | |

| High Cellular Toxicity or Off-Target Effects | Compound Concentration Too High: Excessive concentrations can lead to non-specific effects and cytotoxicity. | - Use the lowest effective concentration determined from your dose-response curve.[13]- Perform cell viability assays (e.g., MTT, trypan blue exclusion) to assess cytotoxicity at your working concentration. |

| Off-Target Kinase Inhibition: Many kinase inhibitors have off-target effects, especially at higher concentrations. | - Review the selectivity profile of your chosen inhibitor.[16] Consider using a more selective inhibitor if available.- Use a structurally distinct SIK2 inhibitor to confirm that the observed phenotype is due to on-target SIK2 inhibition.[17] | |

| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | - Ensure the final solvent concentration is minimal and consistent across all experimental conditions, including the vehicle control. | |

| Difficulty Reproducing Published Results | Differences in Experimental Conditions: Minor variations in cell line passage number, serum lot, or incubation time can affect results. | - Standardize all experimental parameters as much as possible.- Source cell lines from reputable cell banks.- Test different lots of serum and other critical reagents. |

| Compound Quality: The purity and identity of the inhibitor may be compromised. | - Purchase inhibitors from reputable suppliers that provide a certificate of analysis.- If possible, independently verify the identity and purity of the compound. |

Experimental Protocols

Protocol 1: General Western Blot for SIK2 and Downstream Targets

This protocol provides a general guideline for assessing the protein levels of SIK2 and the phosphorylation status of its downstream targets.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[19]

-

Block the membrane in 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[18]

-

Incubate the membrane with primary antibodies against SIK2, phospho-HDAC, or other targets overnight at 4°C.[18][20]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

-

Protocol 2: Cell-Based Assay for SIK Inhibitor Activity (CRTC3 Nuclear Translocation)

This protocol describes a high-content imaging assay to assess SIK inhibitor activity by measuring the nuclear translocation of the SIK substrate CRTC3.[21]

-

Cell Plating:

-

Plate a suitable cell line (e.g., THP-1 macrophage-like cells) in a 96-well imaging plate.

-

-

Inhibitor Treatment:

-

Treat cells with a serial dilution of the SIK inhibitor or vehicle control for a specified time (e.g., 1 hour).

-

-

Cell Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

-

Immunofluorescence Staining:

-

Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with a primary antibody against CRTC3.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system.

-

Quantify the nuclear and cytoplasmic fluorescence intensity of CRTC3 to determine the extent of nuclear translocation.

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Simplified SIK2 signaling pathway showing key upstream regulators and downstream effectors.

References

- 1. Frontiers | Salt-Inducible Kinase 2: An Oncogenic Signal Transmitter and Potential Target for Cancer Therapy [frontiersin.org]

- 2. SIK2 represses AKT/GSK3β/β‐catenin signaling and suppresses gastric cancer by inhibiting autophagic degradation of protein phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. YKL-05-099 | SIK Inhibitor | TargetMol [targetmol.com]

- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. resources.biomol.com [resources.biomol.com]

- 14. Inhibition of SIK2 and SIK3 during differentiation enhances the anti-inflammatory phenotype of macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of Chemical Probes for Investigation of Salt-Inducible Kinase Function In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

- 19. SIK2 attenuates proliferation and survival of breast cancer cells with simultaneous perturbation of MAPK and PI3K/Akt pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. pnas.org [pnas.org]

Technical Support Center: Control Experiments for Sik-IN-2 Studies

Welcome to the technical support center for Sik-IN-2, a potent inhibitor of Salt-Inducible Kinases (SIKs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on designing robust experiments and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of the Salt-Inducible Kinase (SIK) family, which includes SIK1, SIK2, and SIK3.[1][2] These kinases are members of the AMP-activated protein kinase (AMPK) family and are involved in various physiological processes.[3] this compound exerts its effects by binding to the ATP-binding pocket of SIKs, thereby preventing the phosphorylation of their downstream substrates.[4]

Q2: What are the known downstream targets of SIKs that are affected by this compound?

A2: The most well-characterized downstream targets of SIKs are the CREB-regulated transcription coactivators (CRTCs) and Class IIa histone deacetylases (HDACs).[3][5][6][7] In a resting state, SIKs phosphorylate CRTCs and HDACs, leading to their sequestration in the cytoplasm. Inhibition of SIKs by this compound results in the dephosphorylation of CRTCs and HDACs, allowing them to translocate to the nucleus and modulate gene expression.[3][5][7]

Q3: What is the selectivity profile of this compound?

A3: this compound is a potent pan-SIK inhibitor with nanomolar efficacy. The reported IC50 values are:

It is important to note that while potent against SIKs, the broader kinase selectivity profile of this compound has not been extensively published. Therefore, off-target effects on other kinases are possible and should be considered when interpreting results.

Q4: What are the recommended working concentrations for this compound in cell culture?

A4: The optimal working concentration of this compound will vary depending on the cell type, cell density, and the specific experimental endpoint. Based on its potent in vitro IC50 values, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Q5: How should I prepare and store this compound?

A5: For stock solutions, dissolve this compound in a suitable solvent such as DMSO. The datasheet from the supplier should provide specific solubility information.[1] Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in cell culture medium immediately before use. The stability of this compound in cell culture medium over long incubation periods should be considered, and media may need to be refreshed for long-term experiments.[8][9]

Troubleshooting Guides

Issue 1: No or weak effect of this compound observed.

| Possible Cause | Troubleshooting Step |

| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. Start with a broader range (e.g., 1 nM to 10 µM). |

| Compound inactivity | Ensure proper storage of the this compound stock solution (-20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles. Test a fresh aliquot of the inhibitor. |

| Low SIK expression | Confirm the expression of SIK1, SIK2, and/or SIK3 in your cell line of interest by Western blot or qPCR. |

| Cell permeability issues | While not extensively documented for this compound, some compounds have poor cell permeability. Consider increasing the incubation time or using a different cell line. |

| Rapid compound metabolism | For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours. |

Issue 2: High cell toxicity or unexpected off-target effects.

| Possible Cause | Troubleshooting Step |

| Concentration too high | Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound in your cell line. Use concentrations well below the cytotoxic threshold for your experiments. |

| Off-target kinase inhibition | Compare the phenotype observed with this compound to that of other SIK inhibitors with different chemical scaffolds. Use genetic controls such as siRNA or CRISPR/Cas9 to knockdown SIK isoforms to confirm that the observed phenotype is on-target. |

| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) and include a vehicle-only control in all experiments. |

Quantitative Data Summary

The following table summarizes the known in vitro inhibitory and cellular activities of this compound.

| Target/Assay | Parameter | Value | Reference |

| SIK1 | IC50 | 0.1 nM | [1][2] |

| SIK2 | IC50 | 0.2 nM | [1][2] |

| SIK3 | IC50 | 0.4 nM | [1][2] |

| TNFα release (human macrophages) | IC50 | 0.5 nM | [1][2] |

| LPS-induced IL-10 release (human macrophages) | EC50 | 2 nM | [1][2] |

Experimental Protocols & Control Experiments

Validating SIK Inhibition: Western Blot for Phospho-CREB and Phospho-HDAC

This protocol describes how to assess the on-target activity of this compound by measuring the phosphorylation status of downstream SIK substrates.

Protocol:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1, 6, or 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-CREB (Ser133), total CREB, phospho-HDAC4 (a representative Class IIa HDAC), and total HDAC4. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

Expected Outcome: Successful inhibition of SIK activity by this compound should lead to a decrease in the phosphorylation of CREB and HDAC4.

Control Experiments:

-

Vehicle Control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to control for any solvent-induced effects.

-

Positive Control for CREB phosphorylation: Treat cells with a known activator of the cAMP pathway, such as Forskolin, to induce CREB phosphorylation. Co-treatment with this compound should attenuate this increase if SIKs are involved in the basal phosphorylation of CREB in your cell type.

-

Genetic Controls: Use siRNA or shRNA to specifically knock down SIK1, SIK2, and/or SIK3. The phenotype observed with this compound should be mimicked by the knockdown of the relevant SIK isoform(s).

In Vitro Kinase Assay

This protocol can be used to confirm the direct inhibitory effect of this compound on SIK kinase activity.

Protocol (General):

-

Reaction Setup: In a microplate, combine a reaction buffer containing a peptide substrate for SIKs (e.g., AMARA peptide), ATP, and recombinant SIK1, SIK2, or SIK3 enzyme.[10]

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.[1][10]

Expected Outcome: this compound should inhibit the activity of recombinant SIK enzymes in a dose-dependent manner.

Visualizations

Caption: SIK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for studying this compound.

Caption: A logical approach to troubleshooting weak this compound effects.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. promega.com [promega.com]

- 3. Nuts and bolts of the salt-inducible kinases (SIKs) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Salt-inducible Kinase 2 Regulates Mitotic Progression and Transcription in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIK2 regulates CRTCs, HDAC4 and glucose uptake in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Solving the solubility and stability challenges of L-cystine in cell culture media [evonik.com]

- 9. cellculturedish.com [cellculturedish.com]

- 10. SIK Kinase Enzyme System Application Note [promega.com]

Addressing batch-to-batch variability of Sik-IN-2

Welcome to the technical support center for Sik-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges during their experiments with this compound, with a particular focus on tackling batch-to-batch variability.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter when using this compound.

Question: We are observing inconsistent results in our cell-based assays with different batches of this compound. How can we troubleshoot this?

Answer:

Inconsistent results across different batches of a small molecule inhibitor like this compound can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Assess the Purity and Integrity of Each Batch:

-

Purity: Differences in purity can significantly impact the effective concentration of the inhibitor. Request and compare the Certificate of Analysis (CoA) for each batch. Key parameters to check are the purity determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Impurities: The nature and percentage of impurities can vary between synthesis batches.[1][2][3] Some impurities might have off-target effects, leading to variable biological responses.

-

Degradation: Improper storage or handling can lead to the degradation of the compound. Ensure that all batches have been stored under the recommended conditions (typically -20°C or -80°C, protected from light and moisture).

2. Verify Solubility and Solution Stability:

-